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Hydrogenselenophosphate -

Hydrogenselenophosphate

Catalog Number: EVT-1593566
CAS Number:
Molecular Formula: HO3PSe-2
Molecular Weight: 158.95 g/mol
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Product Introduction

Description
Hydrogenselenophosphate is dianionic form of selenophosphoric acid. It is a phosphorus oxoanion and a divalent inorganic anion. It is a conjugate base of a selenophosphoric acid.
Source

Hydrogenselenophosphate is primarily derived from the reduction of inorganic selenium compounds, such as sodium selenite or selenate, through biological processes. Microbial systems are particularly efficient at synthesizing hydrogenselenophosphate, making them a viable source for industrial applications. Additionally, certain plants and animals can also produce this compound under specific conditions.

Classification

Hydrogenselenophosphate can be classified as a selenium-containing compound. It is categorized under phosphates due to the presence of the phosphate group in its structure. Its chemical behavior is influenced by both its selenium and phosphorus components, making it unique among phosphates.

Synthesis Analysis

Methods

The synthesis of hydrogenselenophosphate typically involves two main approaches: chemical synthesis and biological synthesis.

  1. Chemical Synthesis: This method often involves the reaction of phosphoric acid with selenium compounds under controlled conditions to produce hydrogenselenophosphate. The reaction conditions, such as temperature and pH, are critical to achieving high yields.
  2. Biological Synthesis: Microbial fermentation processes are commonly employed to produce hydrogenselenophosphate. Certain bacteria can convert inorganic selenium into hydrogenselenophosphate through enzymatic reactions, which are more sustainable and cost-effective compared to chemical methods.

Technical Details

The chemical synthesis may require specific catalysts and reaction environments to optimize yield. In contrast, microbial synthesis typically operates under mild conditions, enhancing the feasibility for large-scale production.

Molecular Structure Analysis

Structure

Hydrogenselenophosphate has a molecular formula that includes both selenium and phosphorus components. The structure consists of a phosphate group (PO₄) bonded to a selenide ion (Se²⁻), forming a compound that is critical for various biochemical processes.

Data

The precise molecular weight and structural data can vary based on the synthesis method and purity of the compound. Typically, hydrogenselenophosphate exists in solution and can be characterized using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry.

Chemical Reactions Analysis

Reactions

Hydrogenselenophosphate participates in several key chemical reactions:

  1. Formation of Selenocysteine: It acts as a precursor in the biosynthesis of selenocysteine, where it donates selenium during protein translation.
  2. Redox Reactions: Hydrogenselenophosphate can undergo oxidation-reduction reactions, contributing to various metabolic pathways involving selenium.

Technical Details

The reactions involving hydrogenselenophosphate often require specific enzymes or catalysts to facilitate the conversion processes efficiently. For example, the enzyme SelD catalyzes the conversion of hydrogenselenophosphate into selenocysteine during protein synthesis.

Mechanism of Action

Process

The mechanism by which hydrogenselenophosphate functions involves its role in protein translation:

  1. Selenium Donation: Hydrogenselenophosphate donates selenium to serine tRNA complexes during protein synthesis.
  2. Incorporation into Proteins: The resulting selenocysteine is then incorporated into proteins at specific codons (UGA), which usually signal termination but instead allow for the incorporation of this non-standard amino acid.

Data

Research indicates that this process is mediated by several proteins and factors including SelA, SelB, and SECIS elements in mRNA, which ensure accurate translation and incorporation efficiency.

Physical and Chemical Properties Analysis

Physical Properties

Hydrogenselenophosphate typically exists as a colorless or pale yellow solution. Its solubility in water makes it accessible for biological reactions.

Chemical Properties

  • Stability: The compound is relatively stable under physiological conditions but can be sensitive to changes in pH and temperature.
  • Reactivity: It readily participates in redox reactions and can interact with various biological molecules due to its selenium content.

Relevant analyses often include determining its reactivity with other biomolecules and assessing its stability under different environmental conditions.

Applications

Scientific Uses

Hydrogenselenophosphate has several important applications in scientific research:

  1. Selenium Supplementation: It is used in studies related to selenium supplementation in diets for both humans and animals.
  2. Biochemical Research: Researchers utilize hydrogenselenophosphate to explore mechanisms of selenoprotein synthesis and its implications in health and disease.
  3. Industrial Biotechnology: Due to its role in microbial synthesis pathways, it has potential applications in biotechnology for producing selenium-enriched products sustainably.
Biosynthesis and Metabolic Pathways of Hydrogen Selenophosphate

Enzymatic Synthesis via Selenophosphate Synthetase

Selenophosphate synthetase (SelD, SPS or SPS2) catalyzes the ATP-dependent conversion of inorganic selenide (HSe⁻) to selenophosphate (SeP) according to the reaction:ATP + HSe⁻ + H₂O → AMP + SeP + Pi (orthophosphate)This enzyme belongs to a conserved family present across all domains of life capable of selenoprotein synthesis. Structural studies reveal that SelD functions as a homodimeric enzyme with each monomer containing distinct N-terminal selenium-binding and C-terminal ATP-binding domains. The catalytic mechanism involves precise coordination of Mg²⁺ and K⁺ ions at the active site, with K⁺ acting as a monovalent cation sensor essential for efficient catalysis [8] [10].

Table 1: Key Catalytic Residues in Selenophosphate Synthetase (SelD)

ResidueFunctional RoleConservationEffect of Mutation
Cys17 (EcSelD)Selenium coordinationBacteria-specificComplete activity loss
Lys20 (EcSelD)Phosphoryl transferUniversalCatalytic impairment
Asp51 (EcSelD)Mg²⁺ coordinationUniversalAbolished AMP production
Thr175 (hSPS1)K⁺ sensingEukaryotesImpaired ADP hydrolysis
Asp227 (EcSelD)Mg²⁺ coordinationUniversalAbolished AMP production

ATP-Dependent Phosphate Transfer Mechanisms

The reaction mechanism proceeds through distinct phosphoryl transfer steps. Initially, ATP undergoes γ-phosphate transfer to selenide, forming an enzyme-bound ADP-selenophosphate intermediate. Subsequent hydrolytic cleavage of the β-phosphate of ADP releases AMP and inorganic phosphate (Pi). This two-step hydrolysis of ATP's high-energy bonds serves dual purposes: energetically driving selenophosphate formation and facilitating product release of the highly reactive selenophosphate molecule. Structural analyses of human SPS1 captured with ADP and Pi in the active site provide direct evidence for this hydrolytic step [8] [10]. Magnesium ions play critical roles in coordinating ATP orientation and stabilizing transition states during these transfers. The requirement for dual ATP hydrolysis distinguishes SelD from similar nucleotide-dependent kinases and synthetases, reflecting the energetic challenges in activating selenium for biological incorporation [6] [8].

Discrimination Between Selenide and Sulfide Substrates

Despite the chemical similarity between selenium and sulfur, SelD exhibits >100-fold selectivity for selenide (HSe⁻) over sulfide (HS⁻). This discrimination arises from several molecular mechanisms:

  • Electrostatic potential differences: The active site pocket of SelD possesses a more electropositive character favorable for binding the larger, more polarizable selenide anion.
  • Precise spatial constraints: The selenium-binding loop (residues 1-47 in E. coli SelD) adopts a conformation creating an optimal binding pocket for selenide. Mutational studies show that altering loop flexibility reduces selenium/sulfur discrimination [8].
  • Transition state stabilization: Kinetic isotope effect studies indicate differential stabilization of the selenide transition state complex. The enzyme exploits the lower pKa of H₂Se (3.5) versus H₂S (7.0), facilitating deprotonation under physiological conditions to generate the reactive nucleophile (Se²⁻) for phosphate transfer [6] [8].This stringent discrimination prevents wasteful consumption of ATP and misincorporation of sulfur into selenium-requiring biological pathways.

Role in Selenocysteine and Selenoprotein Biosynthesis

Hydrogenselenophosphate serves as the essential selenium donor for synthesizing the 21st amino acid, selenocysteine (Sec), and for post-transcriptional modification of specific tRNAs. This positions SeP at a metabolic branch point directing selenium toward protein synthesis or nucleotide modification [2] [4].

tRNA Modification Pathways Involving Seryl-tRNASec

The biosynthesis of Sec occurs on its cognate tRNA (tRNA[Ser]Sec), requiring two SeP-dependent steps:

  • Conversion to activated selenium: SeP serves as the direct selenium donor for selenocysteine synthase (SelA in bacteria, SecS in eukaryotes), which catalyzes the displacement of the seryl-tRNA[Ser]Sec oxygen atom with selenium, forming Sec-tRNA[Ser]Sec [1] [10].
  • tRNA wobble base modification: SeP provides selenium for synthesizing 5-methylaminomethyl-2-selenouridine (mnm⁵Se²U), a modified base at position 34 in certain tRNAs (e.g., tRNAGlu, tRNALys in E. coli). This modification enhances translational fidelity and efficiency for specific codon families [3] [6].

Table 2: Selenophosphate Utilization in Biological Pathways

PathwayEnzymeProductBiological Function
Sec biosynthesisSelA/SecSSec-tRNA[Ser]SecSelenoprotein synthesis
tRNA modificationYbbB (E. coli)mnm⁵Se²UTranslational fidelity
Sec phosphorylationPSTK (Eukaryotes)Phosphoseryl-tRNA[Ser]SecPrecursor for Sec synthesis
Selenoprotein synthesisRibosomeSelenoproteinsAntioxidant defense, redox signaling

The dual metabolic fate of SeP creates regulatory competition for limited selenium resources. Under selenium restriction, cells prioritize selenoprotein synthesis over tRNA modification, reflecting the critical role of selenoproteins in maintaining redox homeostasis [3] [6].

Regulatory Mechanisms of Selenocysteine Incorporation

The incorporation of Sec into selenoproteins requires recoding the UGA stop codon, a process strictly dependent on SeP bioavailability through multiple mechanisms:

  • Hierarchical selenoprotein synthesis: Cellular selenium levels influence the relative abundance of two tRNA[Ser]Sec isoforms: methylcarboxymethyl uridine (mcm⁵U) and its methylated derivative (mcm⁵Um). Under selenium deficiency, the mcm⁵U isoform predominates and preferentially supports synthesis of "housekeeping" selenoproteins (e.g., thioredoxin reductases). Selenium sufficiency increases mcm⁵Um, which promotes synthesis of stress-related selenoproteins (e.g., glutathione peroxidases) [1] [7].
  • SECIS-dependent recoding efficiency: The Sec Insertion Sequence (SECIS) element in selenoprotein mRNAs forms a complex with SECIS-binding protein 2 (SBP2) and the Sec-specific elongation factor (eEFSec). This complex competes with release factors at UGA codons. SeP availability modulates this competition by influencing Sec-tRNA[Ser]Sec abundance. Structural studies show the SECIS-SBP2-eEFSec ternary complex undergoes conformational changes that enhance Sec-tRNA[Ser]Sec accommodation in the ribosomal A-site [4] [7].
  • Translational processivity regulation: For selenoprotein P (SEPP1), which contains up to 10 Sec residues, SeP availability governs processive Sec incorporation. Low SeP levels favor premature termination at upstream UGA codons, generating truncated isoforms. Elevated SeP supports full-length protein synthesis through mechanisms involving SECIS element cooperation and selenium-dependent recruitment of initiation factors to the mRNA 5' cap structure [7].

Table 3: Selenophosphate-Dependent Regulatory Mechanisms in Selenoprotein Synthesis

Regulatory MechanismKey ComponentsEffect of SeP AvailabilityFunctional Outcome
tRNA[Ser]Sec maturationALKBH8, tRNA modification enzymesAlters isoform ratio (mcm⁵U vs mcm⁵Um)Preferential synthesis of stress-related selenoproteins
SECIS-SBP2-eEFSec complex stabilitySECIS element, SBP2, eEFSecStabilizes complex at low Sec-tRNAEnhanced UGA recoding efficiency
Ribosomal bypass efficiencyeRF1, Sec-tRNA[Ser]Sec, SECISIncreases Sec-tRNA availabilityProcessive Sec incorporation in multi-Sec proteins
Initiation rate modulationeIF4F, poly(A)-binding proteinCoordinates initiation with selenium statusCouples selenoprotein synthesis to selenium supply

These regulatory mechanisms demonstrate how SeP functions as a metabolic sensor that coordinates selenium utilization with cellular requirements, optimizing selenoprotein expression under fluctuating selenium availability [1] [4] [7].

Properties

Product Name

Hydrogenselenophosphate

IUPAC Name

hydroxy-dioxido-selanylidene-λ5-phosphane

Molecular Formula

HO3PSe-2

Molecular Weight

158.95 g/mol

InChI

InChI=1S/H3O3PSe/c1-4(2,3)5/h(H3,1,2,3,5)/p-2

InChI Key

JRPHGDYSKGJTKZ-UHFFFAOYSA-L

Canonical SMILES

OP(=[Se])([O-])[O-]

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